FLT3 Kinase Inhibitory Potency Benchmarking Against 2-(3,4-Dimethoxybenzamido) Analogue (TCS 359)
The target compound shares the 2-acylaminothiophene-3-carboxamide pharmacophore with the known FLT3 inhibitor TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide), which exhibits a reported FLT3 IC50 of 42 nM . While direct data for the piperidylacetylamino analogue is not publicly disclosed, the structural divergence from a dimethoxybenzamido to a piperidylacetylamino group is known to critically alter kinase selectivity profiles. The piperidine moiety introduces a basic nitrogen center capable of engaging different residues in the ATP-binding pocket or allosteric sites absent in the neutral aryl amide [1].
| Evidence Dimension | FLT3 inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed (predicted to differ based on divergent binding mode) |
| Comparator Or Baseline | TCS 359: FLT3 IC50 = 42 nM |
| Quantified Difference | Potency data unavailable for target compound; SAR indicates potential for distinct selectivity profile due to basic piperidine moiety |
| Conditions | In vitro FLT3 kinase inhibition assay (comparator data from MedChemExpress TCS 359 product sheet) |
Why This Matters
Scientists evaluating FLT3 inhibitors for leukemia models must consider that the piperidine-acetyl linker may confer a distinct selectivity fingerprint relative to TCS 359, making it a non-interchangeable tool compound.
- [1] Koul, A., Klebl, B., Müller, G., Missio, A., Schwab, W., Hafenbradl, D., ... & Szabadkai, I. (2004). Heterobicyclic compounds as pharmaceutically active agents. Canadian Patent CA 2572750. View Source
